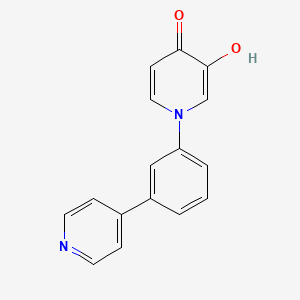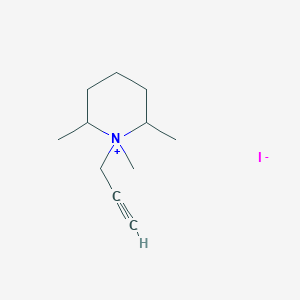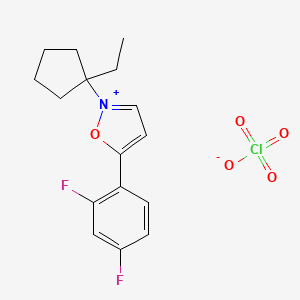
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound, with its complex structure, finds relevance in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of the butyl, methoxy, dimethyl, and propyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, methanol, and dimethylamine, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Alkyl halides, methanol, dimethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can introduce various functional groups to the phenanthridine core.
Aplicaciones Científicas De Investigación
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine involves its interaction with specific molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with cellular receptors, enzymes, or DNA, influencing biological processes and exhibiting pharmacological effects.
Comparación Con Compuestos Similares
Phenanthridine: The core structure of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine.
N,N-Dimethylphenanthridin-6-amine: A simpler analog with fewer substituents.
2-Methoxyphenanthridine: Lacks the butyl and propyl groups but shares the methoxy substitution.
Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
921631-32-5 |
|---|---|
Fórmula molecular |
C23H30N2O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine |
InChI |
InChI=1S/C23H30N2O/c1-6-8-12-19-21-17-13-9-10-14-18(17)23(25(3)4)24-20(21)15-16(11-7-2)22(19)26-5/h9-10,13-15H,6-8,11-12H2,1-5H3 |
Clave InChI |
USZKVZNHQIBHJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC2=C1C3=CC=CC=C3C(=N2)N(C)C)CCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


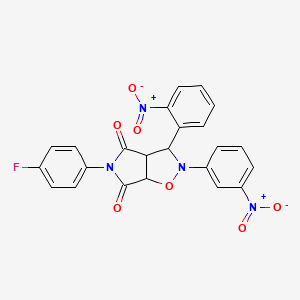
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
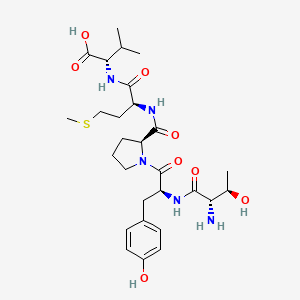
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)

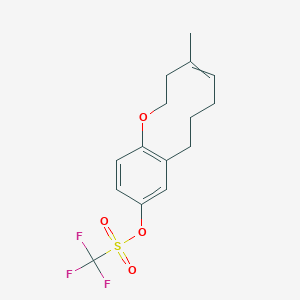
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
